Milnacipran hydrochloride
Overview
Description
Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and, in some regions, for major depressive disorder . It is known for its balanced reuptake inhibition of both serotonin and norepinephrine, which makes it unique among SNRIs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of milnacipran hydrochloride involves a multi-step synthetic process. One method includes the reduction of a specific compound in an inert solvent using a reducer, followed by salification . The process involves five reaction steps to generate the intermediate compound, which is then reduced and salified to obtain this compound . The reaction conditions are mild, and the steps are simple to operate, making it suitable for industrial production .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures high yield and purity of the final product, making it economically efficient for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Milnacipran hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding amine derivatives .
Scientific Research Applications
Milnacipran hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Milnacipran hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic membrane, thereby increasing their concentrations in the synaptic cleft . This action helps in modulating pain signals and improving mood . The compound has a relatively balanced reuptake inhibition of both neurotransmitters, with a slight preference for norepinephrine . This balance is crucial for its effectiveness in treating fibromyalgia and depression .
Comparison with Similar Compounds
Duloxetine: Another SNRI used for depression and anxiety disorders.
Venlafaxine: An SNRI used for major depressive disorder, anxiety, and panic disorder.
Desvenlafaxine: A metabolite of venlafaxine, used for major depressive disorder.
Uniqueness: Milnacipran hydrochloride is unique due to its balanced inhibition of serotonin and norepinephrine reuptake, which is not as pronounced in other SNRIs . This balance makes it particularly effective for treating fibromyalgia, a condition characterized by chronic pain and fatigue .
Properties
IUPAC Name |
2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101152-94-7 | |
Record name | Milnacipran hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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